N-Acetylethylene Urea-d4
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Overview
Description
N-Acetylethylene Urea-d4 is a deuterated form of N-Acetylethylene Urea, where the hydrogen atoms are replaced by deuterium atoms. This compound is a stable, colorless to light yellow liquid that is soluble in common organic solvents such as ethanol and dimethylformamide . It is primarily used in scientific research due to its unique isotopic labeling properties.
Preparation Methods
The preparation of N-Acetylethylene Urea-d4 typically involves the replacement reaction of N-Acetylethylene Urea, where the hydrogen atoms are substituted with deuterium atoms. This process is carried out under laboratory conditions using appropriate solvents and catalysts . One common method for synthesizing N-substituted ureas, including this compound, involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvents . This method is simple, mild, and efficient, making it suitable for both small-scale laboratory synthesis and large-scale industrial production.
Chemical Reactions Analysis
N-Acetylethylene Urea-d4 undergoes various chemical reactions, including:
Substitution Reactions: The deuterium atoms in this compound can be replaced by other substituents under specific conditions.
Oxidation and Reduction Reactions:
Common reagents used in these reactions include potassium isocyanate, various amines, and water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Acetylethylene Urea-d4 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for accurate and reliable data analysis.
Biology: Employed in metabolic research to study the pathways and mechanisms of various biological processes.
Medicine: Utilized in the development of pharmaceuticals and as an impurity marker in drug synthesis.
Mechanism of Action
The mechanism of action of N-Acetylethylene Urea-d4 involves its role as an isotopic label. By replacing hydrogen atoms with deuterium, the compound can be used to trace and study chemical and biological processes with high precision. This isotopic labeling allows researchers to investigate molecular targets and pathways involved in various reactions and processes.
Comparison with Similar Compounds
N-Acetylethylene Urea-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
N-Acetylethylene Urea: The non-deuterated form of this compound, used in similar applications but without the isotopic labeling benefits.
N-Acetyl-2-imidazolidinone-d4: Another deuterated urea derivative with similar properties and applications.
Clonidine EP Impurity A-d4: A deuterated impurity of Clonidine, used in pharmaceutical research.
This compound’s unique isotopic labeling makes it particularly valuable for precise scientific research and analysis.
Properties
IUPAC Name |
1-acetyl-4,4,5,5-tetradeuterioimidazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-4(8)7-3-2-6-5(7)9/h2-3H2,1H3,(H,6,9)/i2D2,3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWACYUTERPMBM-RRVWJQJTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(=O)N1)C(=O)C)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675523 |
Source
|
Record name | 1-Acetyl(4,4,5,5-~2~H_4_)imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189701-94-7 |
Source
|
Record name | 1-Acetyl(4,4,5,5-~2~H_4_)imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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